

Resorcinomycin A: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Resorcinomycin A*

Cat. No.: *B1211753*

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Molecular Formula: C₁₄H₂₀N₄O₅ Molecular Weight: 324.33 g/mol IUPAC Name: 2-[[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid[1]

This technical guide provides a comprehensive overview of **Resorcinomycin A**, a natural product with notable anti-mycobacterial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Introduction

Resorcinomycin A is a dipeptide-like natural product isolated from *Streptoverticillium roseoverticillatum*. [2][3] It is composed of the non-proteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid linked to a glycine residue. [4][5] The unique chemical structure of **Resorcinomycin A** contributes to its selective antibacterial activity, primarily targeting mycobacterial species. [3]

Physicochemical Properties

A summary of the key physicochemical properties of **Resorcinomycin A** is presented below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₄ O ₅	--INVALID-LINK--
Molecular Weight	324.33 g/mol	--INVALID-LINK--
IUPAC Name	2-[[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid	--INVALID-LINK--
CAS Number	100234-70-6	--INVALID-LINK--

Biological Activity

Resorcinomycin A exhibits a narrow spectrum of antibacterial activity, with potent action against various mycobacterial species, including the Mycobacterium avium-Mycobacterium intracellulare complex (MAC).[6] Its activity against Gram-positive and Gram-negative bacteria is reported to be weak.

In Vitro Anti-mycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Resorcinomycin A** against several mycobacterial strains.

Mycobacterial Strain	MIC (µg/mL)	Notes
M. avium	0.024	
M. intracellulare	0.024	
M. smegmatis	6.25	
M. bovis	0.012	
M. avium-intracellulare complex (in broth)	6	Free drug
M. avium-intracellulare complex (in broth)	12	Liposomal formulation

Intramacrophage Activity

Encapsulation of **Resorcinomycin A** in liposomes has been shown to significantly enhance its activity against intramacrophage MAC infection.

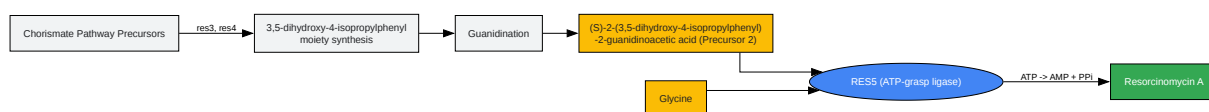
Formulation	Concentration (µg/mL)	MAC Growth Inhibition (%)
Free Resorcinomycin A	6	33
Free Resorcinomycin A	50	62
Liposomal Resorcinomycin A	6	50
Liposomal Resorcinomycin A	50	93

Mechanism of Action & Biosynthesis

The precise molecular target of **Resorcinomycin A** has not been definitively elucidated. However, studies on its biosynthetic gene cluster suggest a potential mechanism involving the inhibition of an ATP-grasp ligase, an enzyme crucial for its own biosynthesis.[4][5] This mode of action, if confirmed, would represent a novel antibiotic target.

Biosynthetic Pathway of Resorcinomycin A

The biosynthetic gene cluster of **Resorcinomycin A** has been identified in *Streptoverticillium roseoverticillatum*. The proposed pathway involves a series of enzymatic reactions to synthesize the non-proteinogenic amino acid precursor and its subsequent ligation to glycine, catalyzed by an ATP-grasp ligase (RES5).

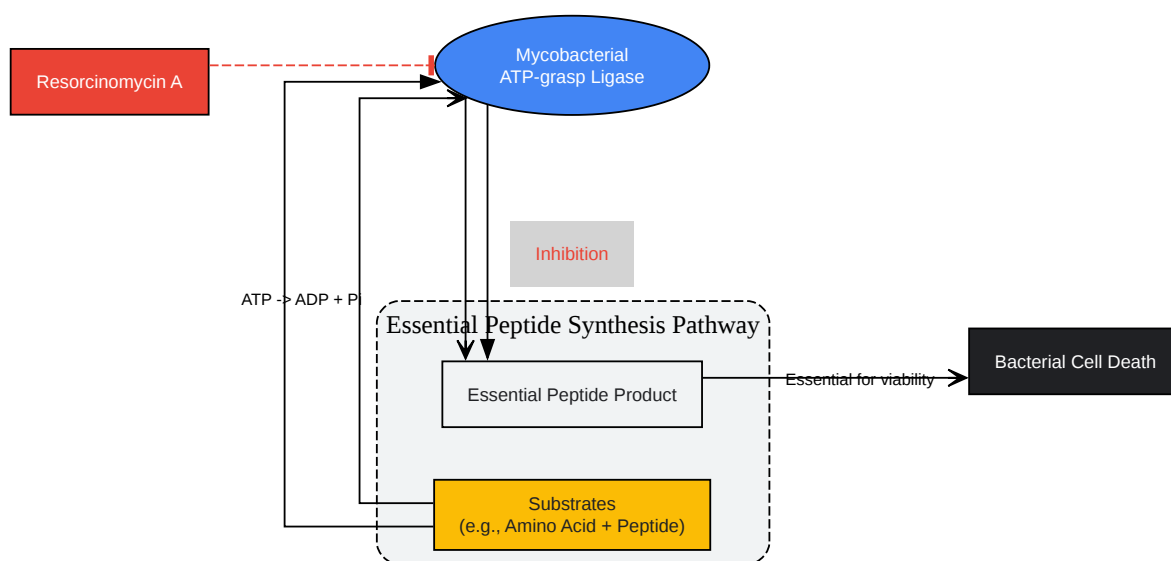


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Caption: Proposed biosynthetic pathway of **Resorcinomycin A**.

Putative Mechanism of Action

While not definitively proven, a plausible mechanism of action for **Resorcinomycin A** could be the inhibition of essential ATP-grasp ligases in mycobacteria, which share similarities with the RES5 enzyme from its own biosynthetic pathway.



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Caption: Putative mechanism of action of **Resorcinomycin A**.

Experimental Protocols

Detailed protocols for the total synthesis of **Resorcinomycin A** are not readily available in the public domain. The primary method for obtaining this compound is through fermentation and isolation from *Streptoverticillium roseoverticillatum*.

Isolation and Purification of the Precursor (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid

This protocol describes the isolation of the non-proteinogenic amino acid precursor of **Resorcinomycin A** from a culture of a RES5-deletion mutant of *Streptoverticillium roseoverticillatum*.

Materials:

- Culture broth of RES5-deletion mutant
- Diaion HP20 resin
- Methanol (MeOH)
- Water (deionized)
- Rotary evaporator
- Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Centrifuge the large-scale culture (e.g., 8 x 100 mL) to remove the cells.
- Mix the resulting supernatant with 100 mL of Diaion HP20 resin.
- Load the resin onto a column and wash with 1 L of water.
- Elute the precursor compound with 400 mL of 50% aqueous MeOH.
- Collect the fractions containing the precursor and concentrate them using a rotary evaporator.
- Re-dissolve the residue in 1 mL of water.
- Further purify the precursor compound using preparative HPLC to yield a white solid.

In Vitro Anti-mycobacterial Susceptibility Testing (MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of **Resorcinomycin A** against mycobacterial strains using the agar dilution method.

Materials:

- **Resorcinomycin A** stock solution
- Middlebrook 7H10 agar medium
- Mycobacterial strains for testing
- Sterile petri dishes
- Incubator (37°C)

Procedure:

- Prepare a series of two-fold dilutions of **Resorcinomycin A** in a suitable solvent.
- Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions and autoclave.
- Cool the agar to 45-50°C and add the appropriate volume of the **Resorcinomycin A** dilutions to achieve the desired final concentrations in the agar. Also prepare a drug-free control plate.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Prepare a standardized inoculum of the mycobacterial strains to be tested.
- Spot the mycobacterial inoculum onto the surface of the agar plates (including the control plate).
- Incubate the plates at 37°C for the appropriate duration for the specific mycobacterial species (typically 2-4 weeks).

- The MIC is defined as the lowest concentration of **Resorcinomycin A** that completely inhibits the visible growth of the mycobacteria.

Pharmacokinetics

To date, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of **Resorcinomycin A**. Further studies are required to assess its potential as a therapeutic agent.

Conclusion

Resorcinomycin A is a promising anti-mycobacterial agent with a potentially novel mechanism of action. Its potent in vitro activity, particularly when formulated in liposomes for enhanced intramacrophage delivery, warrants further investigation. Key areas for future research include the definitive identification of its molecular target, elucidation of its pharmacokinetic profile, and the development of a scalable synthetic route to facilitate further pre-clinical and clinical studies. This technical guide provides a foundation for researchers to build upon in the ongoing effort to develop new and effective treatments for mycobacterial infections.

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